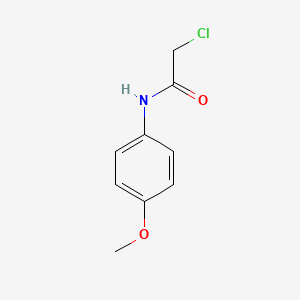

2-Chloro-N-(4-methoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUUKMWWYRMCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176847 | |

| Record name | Acetamide, 2-chloro-N-(4-methoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22303-36-2 | |

| Record name | 2-Chloro-N-(4-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22303-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Acetanisidide, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022303362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-p-acetanisidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-(4-methoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22303-36-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-N-(4-methoxyphenyl)acetamide synthesis and crystallization

An In-Depth Technical Guide to the Synthesis and Crystallization of 2-Chloro-N-(4-methoxyphenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and crystallization of this compound, a significant intermediate in the development of medicinal, agrochemical, and pharmaceutical compounds.[1] The document details the underlying chemical principles, a robust, step-by-step synthesis protocol, and an effective crystallization method for obtaining a high-purity product. It is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to the preparation of N-arylacetamides.

Introduction: The Significance of N-Arylacetamides

Amides are fundamental functional groups in organic synthesis and are particularly crucial in the life sciences.[1] Within this class, N-arylacetamides serve as key building blocks for a wide array of biologically active molecules.[1] this compound, the subject of this guide, is a valuable intermediate due to the presence of a reactive chloroacetyl group and a methoxy-substituted phenyl ring, features that allow for further chemical modification. Its synthesis is a classic example of nucleophilic acyl substitution, providing a foundational case study for amide bond formation.

The Synthetic Pathway: The Schotten-Baumann Reaction

The synthesis of this compound is efficiently achieved through the Schotten-Baumann reaction. This method involves the acylation of an amine with an acyl chloride in the presence of a base.[2][3] In this specific application, p-anisidine (4-methoxyaniline) acts as the nucleophilic amine, and chloroacetyl chloride serves as the acylating agent.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4] The core steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.[3][5]

-

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, leading to the expulsion of a chloride ion as the leaving group.

-

Deprotonation: A base, in this case, sodium acetate, neutralizes the hydrochloric acid byproduct formed during the reaction.[6] This is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[6]

The overall reaction is illustrated below:

Figure 1: General reaction scheme for the synthesis of this compound.

Caption: Reaction workflow for the synthesis.

Experimental Protocol: Synthesis

This protocol is adapted from established and verified laboratory procedures.[1][7]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |

| 4-Methoxyaniline (p-Anisidine) | 123.15 | 5.79 g | 0.047 | Toxic, handle with care.[8] |

| Chloroacetyl Chloride | 112.94 | 5.31 g (3.7 mL) | 0.047 | Corrosive and toxic.[9][10] |

| Glacial Acetic Acid | 60.05 | 40 mL | - | Solvent. |

| Sodium Acetate | 82.03 | 3.85 g | 0.047 | Base. |

| Deionized Water | 18.02 | As needed | - | For washing. |

| Ethanol | 46.07 | As needed | - | For recrystallization. |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reactant Dissolution: Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid in a 100 mL round-bottom flask.[1]

-

Cooling: Place the flask in an ice bath to cool the solution.

-

Addition of Acyl Chloride: While stirring, add chloroacetyl chloride (0.047 mol) dropwise to the cooled solution.[1] Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Precipitation: Add a solution of sodium acetate (35 mL) to the reaction mixture.[1] A solid precipitate should appear.

-

Isolation: Continue stirring for another 30 minutes to ensure complete precipitation.[1] Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filtered solid with cold water to remove any remaining salts and acetic acid.[7]

-

Drying: Dry the product, for instance, in a desiccator. The expected yield is approximately 80%.[1]

Crystallization: Purification of the Product

Crystallization is a critical step to purify the crude product by removing impurities. The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. Ethanol is an effective solvent for the recrystallization of this compound.[1][7]

Crystallization Workflow

Caption: Step-by-step crystallization workflow.

Step-by-Step Crystallization Protocol

-

Solvent Selection: Place the crude this compound in a clean Erlenmeyer flask.

-

Dissolution: Add a minimal amount of hot ethanol to the flask while heating gently (e.g., on a hot plate) and swirling, until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

-

Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form. For maximum yield, the flask can then be placed in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly to remove all traces of the solvent. The final product should be colorless crystals.[7]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

| Property | Expected Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [11] |

| Molar Mass | 199.63 g/mol | [11] |

| Appearance | Colorless crystals | [7] |

| Melting Point | 125.5-127.2 °C (398.6–400.3 K) | [1] |

| FT-IR (cm⁻¹) | ~3292 (N-H), ~1660 (C=O), ~827 (C-Cl) | [1][7] |

| ¹H NMR (DMSO-d₆) δ (ppm) | ~10.23 (s, 1H, NH), ~7.5-6.93 (m, 4H, Ar-H), ~4.24 (s, 2H, CH₂), ~3.74 (s, 3H, OCH₃) | [7] |

| ¹³C NMR (DMSO-d₆) δ (ppm) | ~164.13 (C=O), ~155.51 (C-O), ~131.53 (C-N), ~120.92-113.92 (Ar-C), ~55.23 (OCH₃), ~43.48 (CH₂) | [7] |

Safety and Handling

-

p-Anisidine: This compound is toxic and a suspected carcinogen.[8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Chloroacetyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water.[9][10] It is a lachrymator and causes severe burns.[9] All manipulations should be performed in a fume hood, and appropriate PPE is mandatory.

-

General Precautions: The synthesis should be carried out by trained personnel in a laboratory setting with access to safety showers and eyewash stations.

Conclusion

The synthesis and crystallization of this compound is a well-established and reproducible process. By understanding the underlying Schotten-Baumann reaction mechanism and adhering to the detailed protocols for synthesis and purification, researchers can reliably obtain a high-purity product. This guide provides the necessary technical details and safety considerations to empower scientists in their pursuit of novel chemical entities for pharmaceutical and other applications.

References

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

-

Chemisty Notes. (2025, December 24). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]

-

Grokipedia. Schotten–Baumann reaction. Retrieved from [Link]

-

Missioui, M., Guerrab, W., Nchioua, I., El Moutaouakil Ala Allah, A., Kalonji Mubengayi, C., Alsubari, A., Magued, J. T., & Ramli, Y. (2022). Crystal structure and Hirshfeld surface analysis of this compound. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 687–690. [Link]

-

Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2022, June 12). Crystal structure and Hirshfeld surface analysis of this compound. Retrieved from [Link]

-

Tanış, E., Acikbas, Y., Cankaya, N., Temüz, M. M., & Capan, R. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Missioui, M., Guerrab, W., Nchioua, I., El Moutaouakil Ala Allah, A., Kalonji Mubengayi, C., Alsubari, A., Magued, J. T., & Ramli, Y. (2022). Crystal structure and Hirshfeld surface analysis of this compound. IUCrData, 7(7), x220576. [Link]

-

International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

-

Missioui, M., El Moutaouakil Ala Allah, A., Mubengayi, C. K., Alsubari, A., Magued, J. T., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(8), x241015. [Link]

- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

Solubility of Things. (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme for acetylation of p-anisidine with acetic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]

-

Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Retrieved from [Link]

-

ChemExper. (n.d.). p-Chloro-o-anisidine. Retrieved from [Link]

-

Missioui, M., Nchioua, I., Guerrab, W., El Moutaouakil Ala Allah, A., Kalonji Mubengayi, C., Magued, J. T., & Ramli, Y. (2022). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide. IUCrData, 7(12), x221236. [Link]

-

ResearchGate. (2025, August 8). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH3CN as a solvent. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. grokipedia.com [grokipedia.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. chemistry-reaction.com [chemistry-reaction.com]

- 6. byjus.com [byjus.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. p-Anisidine - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. kscl.co.in [kscl.co.in]

- 11. This compound | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(4-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(4-methoxyphenyl)acetamide is a member of the N-arylacetamide class of organic compounds, which are recognized as significant intermediates in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical products.[1][2] The presence of a reactive chloroacetyl group and a methoxy-substituted phenyl ring imparts a unique combination of chemical reactivity and structural characteristics, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, structural features, and analytical characterization.

Chemical Identity and Molecular Structure

This compound is systematically named and can be identified by several key descriptors.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 22303-36-2[3] |

| Molecular Formula | C₉H₁₀ClNO₂[3] |

| Molecular Weight | 199.63 g/mol [3] |

| InChI | InChI=1S/C9H10ClNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)[3] |

| InChIKey | RLUUKMWWYRMCPY-UHFFFAOYSA-N[3] |

| SMILES | COC1=CC=C(C=C1)NC(=O)CCl[3] |

| Synonyms | 2-Chloro-p-acetanisidide, N-(Chloroacetyl)-p-anisidide, N-(4-Anisyl)chloroacetamide[3] |

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction, providing precise details of its three-dimensional arrangement.[1][4]

Caption: 2D structure of this compound.

Crystallographic Data

The crystal structure reveals that the methoxy group is nearly coplanar with the phenyl ring, while the acetamido group is twisted out of this plane by approximately 28.87°.[1][4] The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, C—H⋯O, and C—H⋯Cl interactions, which form a three-dimensional supramolecular architecture.[1][4] Hirshfeld surface analysis indicates that C⋯H/H⋯C interactions are the most significant contributors to the overall intermolecular contacts (33.4%).[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Melting Point | 125.45–127.15 °C (398.6–400.3 K) | [4][5] |

| Boiling Point (Predicted) | 378.5 ± 27.0 °C | [6] |

| pKa (Predicted) | 12.31 ± 0.70 | [7] |

| LogP (Computed) | 1.7 | [3] |

Solubility:

Qualitative assessments indicate that this compound exhibits low solubility in water and higher solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[4] Quantitative solubility data in common laboratory solvents is not extensively reported in the literature. The solubility is expected to be influenced by factors such as temperature and the pH of the medium.[4]

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound involves the acylation of 4-methoxyaniline with chloroacetyl chloride.[1]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound [1]

-

Dissolution: Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid in a suitable reaction vessel.

-

Cooling: Place the reaction vessel in an ice bath to cool the solution.

-

Acylation: Add chloroacetyl chloride (0.047 mol) portion-wise to the cooled solution under constant stirring. The addition should be controlled to manage the exothermic reaction.

-

Precipitation: After the addition is complete, add a solution of sodium acetate (35 mL) to the reaction mixture.

-

Stirring: Stir the mixture at room temperature for approximately 30 minutes, during which a solid precipitate will form.

-

Isolation: Filter the resulting solid and wash it with cold water to remove any remaining salts and impurities.

-

Purification: Dry the crude product and recrystallize it from ethanol to obtain colorless crystals of this compound. A typical yield for this reaction is around 80%.[4]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the presence of a labile chlorine atom. The chloroacetamide moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be displaced by a variety of nucleophiles. This reactivity makes it a valuable precursor for the synthesis of more complex molecules and heterocyclic systems.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR (DMSO-d₆) | δ (ppm): 10.23 (s, 1H, NH), 7.50-6.93 (m, 4H, Ar-H), 4.24 (s, 2H, CH₂), 3.74 (s, 3H, OCH₃)[5] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 164.13 (C=O), 155.51 (C-O), 131.53 (C-N), 120.92-113.92 (Ar-C), 55.23 (OCH₃), 43.48 (CH₂)[5] |

| FT-IR (ATR, cm⁻¹) | ν: 3292 (N-H stretch), 3073 (C-H aromatic stretch), 2959 (C-H aliphatic stretch), 1660 (C=O stretch, Amide I), 1029 (N-C stretch), 827 (C-Cl stretch)[5] |

| Mass Spectrometry (ESI-MS) | m/z: Calculated for C₉H₁₀ClNO₂: 199.04; Found: 199.0105 [M]⁺. The presence of a chlorine atom results in a characteristic isotopic pattern with a peak at M+2.[5] |

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[8][9][10]

First Aid Measures: [8][10][11]

-

Ingestion: If swallowed, rinse mouth and seek immediate medical attention.

-

Skin Contact: In case of contact, wash the affected area thoroughly with soap and water.

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound of significant interest in synthetic and medicinal chemistry. The information presented, from its molecular structure and synthesis to its analytical characterization and safety precautions, is intended to serve as a valuable resource for researchers and professionals in the field. While a considerable amount of data is available, further experimental investigation into its quantitative solubility in various solvents, experimental LogP, and detailed stability profile would provide a more complete understanding of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. This compound | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 2-Chloro-N-(2-methoxyphenyl)acetamide | C9H10ClNO2 | CID 41647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 22303-36-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. aaronchem.com [aaronchem.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

molecular structure and crystal packing of 2-Chloro-N-(4-methoxyphenyl)acetamide

An In-Depth Technical Guide to the Molecular Structure and Crystal Packing of 2-Chloro-N-(4-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Unveiling the Supramolecular Architecture of a Bio-significant Scaffold

N-arylacetamides are a cornerstone in the synthesis of a vast array of medicinal, agrochemical, and pharmaceutical compounds.[1][2] Their chemical versatility and biological relevance make a thorough understanding of their solid-state structure paramount for predicting and tuning their physicochemical properties. This guide provides a comprehensive analysis of the molecular and supramolecular architecture of this compound (C₉H₁₀ClNO₂), a molecule of significant interest. By delving into its crystal structure, we gain critical insights into the non-covalent interactions that govern its packing, which in turn influence properties such as solubility, stability, and bioavailability. This document serves as a technical resource, elucidating the causal relationships between molecular conformation, intermolecular forces, and the resulting three-dimensional crystal lattice.

Part 1: Molecular Conformation and Geometry

The molecular structure of this compound reveals a nuanced interplay of steric and electronic effects that dictate its overall conformation.[1][2][3]

Planarity and Torsional Strain

The molecule exhibits a distinct conformational preference. The methoxy group lies nearly coplanar with the phenyl ring, as evidenced by the C7—C6—O2—C9 torsion angle of approximately -174.61°.[1][2] This planarity suggests significant resonance stabilization between the methoxy group's lone pair and the aromatic system.

In stark contrast, the acetamido group is considerably twisted out of the phenyl ring's plane, with a dihedral angle of about 28.87°.[1][2][3] This deviation from planarity is a critical structural feature, likely arising from steric hindrance between the chloroacetyl group and the aromatic ring. The nitrogen atom of the amide group (N1) maintains a planar sp² hybridization, with the sum of the angles around it being 360.0°.[1][2]

The conformation about the C1-C2 bond is described as a +synclinal (+gauche) conformation, with a Cl1—C1—C2—O1 torsion angle of 52.89°.[2]

Part 2: The Supramolecular Symphony: Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is a masterclass in the cooperative nature of non-covalent interactions, resulting in a stable, three-dimensional lattice.[1][3] The key interactions are detailed below.

Hydrogen Bonding Network

A robust network of hydrogen bonds forms the primary scaffolding of the crystal structure.

-

N—H⋯O Hydrogen Bonds: These are the most prominent interactions, where the amide hydrogen (N1—H1) forms a hydrogen bond with the carbonyl oxygen (O1) of an adjacent molecule.[1][2] These interactions link the molecules into helical chains that propagate along the crystallographic 2₁ axes.[1][2]

-

C—H⋯O Hydrogen Bonds: Weaker C—H⋯O interactions further stabilize the structure. Specifically, a hydrogen atom on the chloroacetyl group (C1—H1A) interacts with the methoxy oxygen (O2) of a neighboring molecule, linking the aforementioned helical chains to form layers parallel to the ab plane.[1][2]

-

C—H⋯Cl Hydrogen Bonds: These interactions play a crucial role in connecting the layers of molecules. A hydrogen atom on the phenyl ring (C4—H4) forms a weak hydrogen bond with the chlorine atom (Cl1) of an adjacent molecule, thus extending the structure into three dimensions.[1][2]

C—H⋯π Interactions

Further contributing to the three-dimensional assembly are C—H⋯π(ring) interactions.[1][3] Specifically, a hydrogen atom from a methoxy group (C9—H9B) interacts with the π-system of the phenyl ring of a neighboring molecule.[1][2]

Absence of π–π Stacking

It is noteworthy that despite the presence of aromatic rings, there are no significant π–π stacking interactions observed in the crystal structure. The shortest distance between parallel phenyl rings is 5.1075 Å, which is too great for effective π–π stacking.[1][2]

Hirshfeld Surface Analysis: A Quantitative View of Intermolecular Contacts

Hirshfeld surface analysis provides a quantitative breakdown of the intermolecular interactions. The major contributors to the crystal packing are:

This analysis underscores the predominance of hydrogen-based contacts in stabilizing the crystal lattice.

Part 3: Experimental and Crystallographic Data

The structural elucidation of this compound was achieved through single-crystal X-ray diffraction.

Synthesis and Crystallization Protocol

The synthesis of the title compound is achieved through the reaction of 4-methoxyaniline with chloroacetyl chloride in acetic acid, followed by precipitation and recrystallization from ethanol.[1][2]

Step-by-Step Synthesis:

-

Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid in an ice bath.

-

Add chloroacetyl chloride (0.047 mol) portionwise while stirring.

-

After the reaction, add a 35 mL solution of sodium acetate. A solid precipitate will form after approximately 30 minutes of stirring at room temperature.

-

Filter the resulting solid and wash it with cold water.

-

Dry the solid and recrystallize it from ethanol to obtain colorless crystals of this compound.

Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3149 (13) |

| b (Å) | 10.0120 (12) |

| c (Å) | 8.9860 (18) |

| β (°) | 99.60 (3) |

| Volume (ų) | 842.7 (3) |

| Z | 4 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Note: Specific crystallographic parameters such as R-factor are detailed in the primary literature.[4]

Part 4: Visualizing the Structural Landscape

Experimental Workflow for Structural Elucidation

Caption: Workflow for the synthesis and structural analysis of this compound.

Key Intermolecular Interactions in the Crystal Packing

Caption: Diagram of the key intermolecular interactions in the crystal packing of the title compound.

Conclusion

The solid-state architecture of this compound is defined by a twisted molecular conformation and a sophisticated three-dimensional network of N—H⋯O, C—H⋯O, C—H⋯Cl, and C—H⋯π interactions. This detailed structural understanding is fundamental for drug development professionals and researchers, as it provides a rational basis for modulating the solid-state properties of this important class of compounds. The insights presented herein are crucial for formulation science, polymorphism screening, and the rational design of new N-arylacetamide derivatives with tailored properties.

References

-

Missioui, M., Guerrab, W., Nchioua, I., El Moutaouakil Ala Allah, A., Kalonji Mubengayi, C., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). Crystal structure and Hirshfeld surface analysis of this compound. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 687–690. [Link]

-

Missioui, M., Guerrab, W., Nchioua, I., El Moutaouakil Ala Allah, A., Kalonji Mubengayi, C., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). Crystal structure and Hirshfeld surface analysis of this compound. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 687–690. [Link]

-

Missioui, M., Guerrab, W., Nchioua, I., El Moutaouakil Ala Allah, A., Kalonji Mubengayi, C., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). Crystal structure and Hirshfeld surface analysis of this compound. IUCr Journals. [Link]

-

Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2017). Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem. [Link]

-

Kang, J., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. [Link]

-

El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. [Link]

Sources

Spectroscopic Fingerprinting of 2-Chloro-N-(4-methoxyphenyl)acetamide: A Guide for Researchers

An In-depth Technical Guide for the Structural Elucidation of a Key Synthetic Intermediate

Introduction

2-Chloro-N-(4-methoxyphenyl)acetamide is a versatile bifunctional molecule of significant interest in organic synthesis. It serves as a crucial building block for the preparation of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1][2] The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling them to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Key Features

The molecular structure of this compound, with the chemical formula C₉H₁₀ClNO₂, consists of a central acetamide linkage connecting a chloroacetyl group to a 4-methoxyphenyl (or p-anisidine) moiety.[3] This arrangement of functional groups gives rise to a unique spectroscopic signature that can be definitively identified through a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The spectrum, typically recorded in a deuterated solvent such as DMSO-d₆, reveals key chemical shifts and coupling patterns that are diagnostic of the compound's structure.[1][4][5]

A singlet at approximately 10.23 ppm is attributed to the amide proton (N-H).[1][4][5] The aromatic protons on the 4-methoxyphenyl ring typically appear as a multiplet between 6.93 and 7.5 ppm, integrating to four protons.[1][4][5] A sharp singlet corresponding to the two protons of the chloromethyl group (Cl-CH₂) is observed around 4.24 ppm.[1][4][5] Finally, the three protons of the methoxy group (O-CH₃) give rise to a singlet at approximately 3.74 ppm.[1][4][5]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide (N-H) | ~10.23 | Singlet | 1H |

| Aromatic (Ar-H) | ~6.93-7.5 | Multiplet | 4H |

| Chloromethyl (Cl-CH₂) | ~4.24 | Singlet | 2H |

| Methoxy (O-CH₃) | ~3.74 | Singlet | 3H |

Table 1: Summary of ¹H NMR data for this compound in DMSO-d₆.[1][4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the amide group is typically the most deshielded, appearing at approximately 164.13 ppm.[1][4][5] The aromatic carbons of the 4-methoxyphenyl ring resonate in the region of 113.92-155.51 ppm, with the carbon attached to the oxygen of the methoxy group (C-O) appearing at the lower field end of this range (~155.51 ppm) and the carbon attached to the nitrogen (C-N) at around 131.53 ppm.[1][4][5] The carbon of the methoxy group (O-CH₃) gives a signal at approximately 55.23 ppm, while the chloromethyl carbon (Cl-CH₂) is observed at around 43.48 ppm.[1][4][5]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~164.13 |

| Aromatic (C-O) | ~155.51 |

| Aromatic (C-N) | ~131.53 |

| Aromatic (C-H) | ~113.92-120.92 |

| Methoxy (O-CH₃) | ~55.23 |

| Chloromethyl (Cl-CH₂) | ~43.48 |

Table 2: Summary of ¹³C NMR data for this compound in DMSO-d₆.[1][4][5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide and other key functionalities.

A strong absorption band corresponding to the N-H stretching vibration of the secondary amide is observed around 3292 cm⁻¹.[1][4][5] The C=O stretching vibration of the amide group (Amide I band) gives rise to a strong, sharp peak at approximately 1660 cm⁻¹.[1][4][5] The aromatic C-H stretching vibrations are typically seen around 3073 cm⁻¹, while the aliphatic C-H stretching of the chloromethyl and methoxy groups appears around 2959 cm⁻¹.[1][4][5] The C-N stretching of the amide is observed at approximately 1029 cm⁻¹, and the C-Cl stretching vibration is found around 827 cm⁻¹.[1][4][5]

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | ~3292 |

| C-H Stretch (Aromatic) | ~3073 |

| C-H Stretch (Aliphatic) | ~2959 |

| C=O Stretch (Amide I) | ~1660 |

| N-C Stretch (Amide) | ~1029 |

| C-Cl Stretch | ~827 |

Table 3: Key IR absorption bands for this compound.[1][4][5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, High-Resolution Mass Spectrometry (HRMS) provides an accurate determination of the molecular weight, confirming the elemental composition. The calculated monoisotopic mass for C₉H₁₀ClNO₂ is 199.0399, and the experimentally observed value is typically very close to this, for example, 199.0105.[1][4][5] The mass spectrum will also exhibit a characteristic isotopic pattern for a chlorine-containing compound, with the [M+2] peak being approximately one-third the intensity of the molecular ion peak.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 4-methoxyaniline with chloroacetyl chloride.[1][6]

Materials:

-

4-methoxyaniline

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate solution

-

Ethanol

Procedure:

-

Dissolve 4-methoxyaniline (0.047 mol) in 40 mL of glacial acetic acid in an ice bath.

-

Add chloroacetyl chloride (0.047 mol) portion-wise to the stirred solution.

-

After the addition is complete, add 35 mL of sodium acetate solution.

-

Continue stirring at room temperature for 30 minutes, during which a solid precipitate will form.

-

Filter the resulting solid and wash it with cold water.

-

Dry the solid and recrystallize it from ethanol to obtain colorless crystals of this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃.

-

Tetramethylsilane (TMS) is used as an internal standard.

IR Spectroscopy:

-

IR spectra can be obtained using an FTIR spectrometer.

-

The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry:

-

High-resolution mass spectra are typically acquired using an ESI-TOF or a similar high-resolution mass analyzer.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The detailed spectroscopic data and protocols presented in this guide serve as a reliable reference for researchers, ensuring the accurate identification and quality control of this important synthetic intermediate. Adherence to these analytical methodologies is crucial for maintaining scientific integrity and achieving reproducible results in synthetic chemistry and drug development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Missioui, M., Guerrab, W., Nchioua, I., El Moutaouakil Ala Allah, A., Kalonji Mubengayi, C., Alsubari, A., Magued, J. T., & Ramli, Y. (2022). Crystal structure and Hirshfeld surface analysis of this compound. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 687–690. [Link]

-

IUCr Journals. (2022). Crystal structure and Hirshfeld surface analysis of this compound. [Link]

-

Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of this compound. Acta Crystallographica Section E: Crystallographic Communications, 78(7), 687-690. [Link]

-

ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Molecules. [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

OICC Press. Supplementary Information. [Link]

-

SpectraBase. N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide. [Link]

-

ResearchGate. Crystal structure and Hirshfeld surface analysis of this compound. [Link]

-

ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]

-

ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... [Link]

-

PubChem. 2-chloro-N-ethylacetamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(4-Methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

-

NIST WebBook. Acetamide, 2-chloro-. [Link]

-

PubChem. Acetamide, N-(2-methoxyphenyl)-. National Center for Biotechnology Information. [Link]

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

solubility and stability of 2-Chloro-N-(4-methoxyphenyl)acetamide

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-N-(4-methoxyphenyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, focusing on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document outlines not only the theoretical underpinnings but also detailed, actionable protocols for the empirical determination of these parameters. The methodologies described herein are designed to establish a robust, self-validating understanding of the molecule's behavior in various environments, a cornerstone for any successful research or development endeavor.

Introduction: The Significance of Physicochemical Characterization

This compound is an N-arylacetamide, a class of compounds recognized as significant intermediates in the synthesis of medicinal, agrochemical, and pharmaceutical products[1][2]. The journey from a promising lead compound to a viable product is contingent on a thorough understanding of its fundamental chemical and physical properties. Among these, solubility and stability are paramount. Solubility dictates the bioavailability and formulation possibilities, while stability determines the compound's shelf-life, storage conditions, and potential degradation pathways that could lead to inactive or even toxic byproducts. This guide serves as a practical manual for elucidating these critical attributes for this compound.

Solubility Profile: A Multifaceted Property

The solubility of a compound is not a singular value but rather a profile dependent on the solvent, temperature, and pH[3]. Due to its relatively non-polar characteristics, this compound is expected to exhibit greater solubility in organic solvents compared to aqueous media[3].

Factors Influencing Solubility

-

Solvent Polarity: The molecular structure of this compound, with its phenyl ring and amide group, suggests a moderate polarity. It is anticipated to be soluble in common organic solvents like ethanol, and dimethyl sulfoxide (DMSO)[3].

-

Temperature: For most solid solutes, solubility increases with temperature. Quantifying this relationship is crucial for developing crystallization and formulation processes.

-

pH: The amide linkage in this compound can undergo hydrolysis under strongly acidic or basic conditions, which can in turn affect the measured equilibrium solubility. It is important to assess solubility in buffered solutions across a physiologically relevant pH range.

Experimental Determination of Solubility

A robust determination of solubility requires a systematic approach. The following protocol outlines the gravimetric method for generating quantitative solubility data.

Protocol 1: Gravimetric Solubility Determination

-

Preparation: Accurately weigh an excess amount of this compound into a series of sealed vials, each containing a precisely measured volume of a selected solvent.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath. Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: After equilibration, allow the undissolved solid to settle. Carefully filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer a known volume of the clear, saturated filtrate to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.

-

Calculation: The solubility is calculated as the mass of the dried residue per volume of solvent.

Data Presentation: Quantitative Solubility of this compound

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) |

| Alcohols | Methanol | 25 | Experimentally Determined |

| Ethanol | 25 | Experimentally Determined | |

| Ketones | Acetone | 25 | Experimentally Determined |

| Esters | Ethyl Acetate | 25 | Experimentally Determined |

| Chlorinated Solvents | Dichloromethane | 25 | Experimentally Determined |

| Amides | Dimethylformamide (DMF) | 25 | Experimentally Determined |

| Other | Acetonitrile | 25 | Experimentally Determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimentally Determined | |

| Aqueous | Purified Water | 25 | Experimentally Determined |

Workflow for Gravimetric Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Chemical Stability: Understanding Degradation Pathways

Forced degradation studies are essential to identify the likely degradation products, understand the degradation pathways, and determine the intrinsic stability of a molecule[4][5][6]. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing[4].

Forced Degradation Studies

Forced degradation studies should be conducted as per the International Council for Harmonisation (ICH) guidelines[4]. The goal is to achieve 5-20% degradation of the drug substance.

Protocol 2: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M hydrochloric acid. Heat at a controlled temperature (e.g., 60-80 °C) and collect samples at various time points.

-

Base Hydrolysis: Treat the stock solution with 0.1 M to 1 M sodium hydroxide. Maintain at room temperature or slightly elevated temperature, collecting samples at different intervals. Amide bonds are often susceptible to base-catalyzed hydrolysis[7][8].

-

Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide. Keep the solution at room temperature and monitor over time.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 60-80 °C) for an extended period. Also, subject the stock solution to thermal stress.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: Analyze the stressed samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Workflow for Forced Degradation Study

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. biomedres.us [biomedres.us]

- 6. rjptonline.org [rjptonline.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 2-Chloro-N-(4-methoxyphenyl)acetamide and Its Derivatives

Abstract

The acetamide scaffold represents a cornerstone in medicinal chemistry, serving as a fundamental structural motif in a multitude of biologically active compounds. Within this broad class, 2-Chloro-N-(4-methoxyphenyl)acetamide and its derivatives have emerged as a focal point of research, demonstrating a remarkable spectrum of activities ranging from antimicrobial and antifungal to anticancer effects. This technical guide provides an in-depth analysis of the synthesis, biological properties, and mechanisms of action associated with these compounds. We will explore their efficacy against drug-resistant pathogens, their cytotoxic potential against various cancer cell lines, and prospective anti-inflammatory applications. This document synthesizes current research to offer field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Versatility of the Acetamide Scaffold

Amides, and particularly N-arylacetamides, are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their structural and electronic properties allow for diverse intermolecular interactions, making them ideal candidates for targeting a wide array of biological macromolecules. The compound this compound, a specific N-arylacetamide, combines several key features: a reactive chloroacetyl group, a central amide linkage, and a methoxy-substituted phenyl ring. This combination gives rise to a versatile molecule with significant therapeutic potential. The presence of the α-chloro group, in particular, has been shown to be crucial for enhancing the biological activity of many acetamide derivatives, a theme that will be explored throughout this guide.[2]

Synthesis and Characterization

The synthesis of the parent compound, this compound, is a straightforward and efficient process, typically achieved through the acylation of 4-methoxyaniline.

General Synthetic Pathway

The most common route involves the reaction of 4-methoxyaniline with chloroacetyl chloride in a suitable solvent like acetic acid or acetone.[1][3] A base, such as sodium acetate or triethylamine, is often used to neutralize the hydrogen chloride gas formed during the reaction.

Caption: Proposed antimicrobial and antifungal mechanisms of action.

Quantitative Data Summary

| Microorganism | Activity Type | Concentration (µg/mL) | Reference |

| Candida albicans (Fluconazole-Resistant) | MIC | 128 - 256 | [4] |

| Candida parapsilosis (Fluconazole-Resistant) | MIC | 128 - 256 | [4] |

| Candida spp. | MFC | 512 - 1024 | [5] |

| Aspergillus flavus | MIC | 16 - 256 | [6][7] |

| Aspergillus flavus | MFC | 32 - 512 | [6] |

| Staphylococcus aureus | Zone of Inhibition | Active | [8] |

| Escherichia coli | Zone of Inhibition | Active | [8] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Culture the test microorganism overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Properties

Emerging research has highlighted the potential of this compound derivatives as anticancer agents. Studies have demonstrated cytotoxic activity against a range of human cancer cell lines.

Cytotoxic Activity

Derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, including pancreatic (PANC-1), liver (HepG2), and breast (MCF7) cancer cells. [9]The parent compound and its acrylate derivative have also shown cytotoxicity against HeLa cervical cancer cells. [3]Certain 2-chloroacetamides bearing thiazole scaffolds have shown significant activity against T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines.

Potential Molecular Targets and Pathways

The anticancer mechanism of these compounds is likely multifactorial, involving the modulation of key cellular pathways that control proliferation and survival.

-

Apoptosis Regulation: Molecular docking studies have suggested that these compounds may interact with and inhibit anti-apoptotic proteins like BCL-2, thereby promoting programmed cell death. [3]* Signaling Kinase Inhibition: Other potential targets identified through in silico modeling include critical cell survival kinases such as AKT and the oncogenic kinase BRAF. [3]Inhibition of these pathways can halt cell cycle progression and induce apoptosis.

-

Glutathione S-Transferase (GST) Inhibition: A plausible mechanism for chloroacetamide derivatives involves the inhibition of GST. GSTs are enzymes that play a role in detoxification and drug resistance. By conjugating with glutathione, the chloroacetamides may irreversibly inhibit GST, leading to an increase in intracellular reactive oxygen species (ROS) and inducing oxidative stress-mediated cell death.

Caption: Potential molecular targets in cancer therapy.

Quantitative Data Summary

| Compound Derivative | Cell Line | Activity Type | Concentration (µM) | Reference |

| 6e | PANC-1 | IC50 | 4.6 | [9] |

| 6e | HepG2 | IC50 | 2.2 | [9] |

| 6c* | MCF7 | IC50 | 15.5 | [9] |

Derivative structures are detailed in the cited reference.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium in the wells with the medium containing the various concentrations of the compound. Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Anti-inflammatory Potential: A Prospective View

While direct and extensive studies on the anti-inflammatory activity of this compound are limited, the broader class of acetamide derivatives has shown significant promise in this area. [10]Many established non-steroidal anti-inflammatory drugs (NSAIDs) contain amide functionalities.

Research into related structures suggests that acetamide derivatives can act as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. [11]The structural features of this compound align with those of known COX-2 inhibitors, making this a highly promising, yet underexplored, avenue for future research. Investigating the potential of these compounds to modulate the COX-2 pathway could unlock new applications in the treatment of inflammatory disorders. [12][13]

Caption: The COX-2 pathway as a potential anti-inflammatory target.

Conclusion and Future Directions

This compound and its derivatives constitute a class of compounds with compelling and diverse biological activities. The research synthesized in this guide demonstrates their potent antimicrobial and antifungal effects, including efficacy against resistant strains and biofilms, alongside promising cytotoxic activity against various cancer cell lines.

The evidence strongly suggests that the α-chloro group is a critical determinant of bioactivity, likely acting as a reactive center for covalent modification of target enzymes. While mechanisms involving DNA ligase, ergosterol binding, and GST inhibition have been proposed, further elucidation is necessary to fully understand their molecular interactions.

Future research should be directed towards:

-

In Vivo Efficacy and Safety: Translating the promising in vitro results into animal models to assess efficacy, pharmacokinetics, and toxicology.

-

Mechanism of Action Studies: Utilizing proteomic and genomic approaches to definitively identify molecular targets and validate the proposed mechanisms.

-

Lead Optimization: Synthesizing and screening new derivatives to improve potency, selectivity, and drug-like properties, thereby enhancing the structure-activity relationship (SAR) knowledge base.

-

Exploring Anti-inflammatory Activity: Systematically investigating the potential of these compounds as COX-2 inhibitors or modulators of other inflammatory pathways.

The versatility and demonstrable efficacy of this chemical scaffold position it as a valuable platform for the development of next-generation therapeutic agents.

References

-

Temüz, M. M., et al. (2024). First In Vitro – In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p -Acetamide. ResearchGate.

-

Acikbas, Y., et al. (2022). Synthesis, characterization, in vitro cytotoxicity and in silico analysis of 2-(4-methoxyphenylamino)-2-oxoethyl acrylate and p-acetamide on HeLa cells. ResearchGate.

-

Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. (2014). International Journal of Drug Development & Research.

-

Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of this compound. Acta Crystallographica Section E: Crystallographic Communications.

-

Diniz-Neto, H., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology.

-

Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2023). ScienceRise: Pharmaceutical Science.

-

Acikbas, Y., et al. (2016). Swelling Behavior of the 2-(4-Methoxyphenylamino)-2- oxoethyl Methacrylate Monomer LB Thin Film Exposed to Various Organic Vapors by Quartz Crystal Microbalance Technique. ResearchGate.

-

Katke, S.A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.

-

Guerra, F. Q. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências.

-

Diniz-Neto, H., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed.

-

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. (2023). MDPI.

-

Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (2022). SciELO.

-

This compound. PubChem.

-

Rani, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed.

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). MDPI.

-

Guerra, F. Q. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed.

-

Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate.

-

An Overview of New Acetamide Derivatives in COX-II Inhibitors. (2024). Galaxy International Interdisciplinary Research Journal.

-

CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Google Patents.

-

Chen, C-Y., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals.

-

Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC - PubMed Central.

-

Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH.

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2023). ResearchGate.

-

Cordeiro, R. A., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO.

-

2-Chloro-N-(4-hydroxyphenyl)acetamide. (2009). ResearchGate.

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity [mdpi.com]

- 11. galaxypub.co [galaxypub.co]

- 12. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

N-Arylacetamides: A Versatile Scaffold for Modern Therapeutics

An In-depth Technical Guide for Drug Development Professionals

Abstract

The N-arylacetamide moiety is a cornerstone in medicinal chemistry, distinguished by its remarkable versatility and presence in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive exploration of the therapeutic potential of N-arylacetamides, moving beyond a simple catalog of applications to delve into the mechanistic underpinnings, structure-activity relationships (SAR), and critical experimental methodologies that drive their development. We will examine their established and emerging roles as analgesics, anti-inflammatory agents, anticonvulsants, and anticancer therapeutics, offering field-proven insights and detailed protocols to empower researchers in their quest for novel drug candidates. This document is structured to serve as a practical and authoritative resource for scientists navigating the complexities of drug discovery with this privileged scaffold.

The N-Arylacetamide Scaffold: A Foundation for Diverse Bioactivity

The structural simplicity of the N-arylacetamide core—an acetamide group linked to an aryl ring—belies its profound chemical and biological significance. This arrangement provides an ideal balance of rigidity and flexibility, with the amide bond acting as a stable, planar hydrogen-bond donor/acceptor unit and the aryl ring offering a large surface for van der Waals interactions and a platform for diverse chemical modifications. These modifications are crucial for tuning the molecule's pharmacokinetic and pharmacodynamic properties, allowing for the optimization of potency, selectivity, and metabolic stability.[1] The journey from a simple chemical entity to a targeted therapeutic is one of iterative design, synthesis, and testing, a workflow elegantly suited to the chemical tractability of the N-arylacetamide scaffold.

Caption: Iterative workflow for N-arylacetamide drug discovery.

Analgesic and Anti-inflammatory Applications

The management of pain and inflammation remains a significant clinical challenge, and N-arylacetamides have emerged as a promising class of non-opioid analgesics. Their mechanisms often involve the modulation of key pathways in the inflammatory cascade and nociceptive signaling.

Mechanism of Action: Fatty Acid Amide Hydrolase (FAAH) Inhibition

A primary mechanism for the analgesic and anti-inflammatory effects of certain N-arylacetamides is the inhibition of Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[3] By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, which then enhances the activation of cannabinoid receptors (CB1 and CB2).[3] This leads to a hypoalgesic phenotype without the significant psychoactive side effects associated with direct CB1 agonists.[2][3] The development of potent and selective FAAH inhibitors is a major goal in pain management.[2][4]

Caption: FAAH inhibition by N-arylacetamides boosts anandamide levels.

Experimental Protocol: Adjuvant-Induced Arthritis (AIA) Model

To assess the anti-arthritic and anti-inflammatory potential of novel N-arylacetamide derivatives, the AIA model in rats is a robust and widely accepted preclinical assay.[5]

Objective: To evaluate the efficacy of a test N-arylacetamide in reducing inflammation and arthritic symptoms.

Methodology:

-

Induction of Arthritis: Adult female Sprague-Dawley rats are injected intradermally at the base of the tail with 0.1 mL of Freund's Complete Adjuvant.

-

Grouping and Treatment: Animals are randomly assigned to groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups (e.g., 5 and 10 mg/kg). Treatment (oral or i.p.) begins on the day of adjuvant injection and continues for a specified period (e.g., 21 days).

-

Monitoring Paw Edema: The volume of the hind paws is measured using a plethysmometer at regular intervals (e.g., days 0, 7, 14, 21) to quantify inflammation.

-

Body Weight Measurement: Animals are weighed regularly as a general indicator of health and systemic inflammation.[5]

-

Biomarker Analysis: At the end of the study, blood is collected. Serum is used to quantify levels of pro-inflammatory cytokines such as TNF-α and IL-1β via ELISA.[5]

-

Oxidative Stress Markers: Plasma or tissue homogenates can be used to measure markers of oxidative stress like nitric oxide and glutathione levels.[5]

Self-Validation and Expected Outcomes:

-

Vehicle Control: Should exhibit a significant increase in paw volume and elevated cytokine levels.

-

Positive Control: Should significantly attenuate the increase in paw volume and reduce cytokine levels compared to the vehicle control.

-

Test Compound: An effective compound will demonstrate a dose-dependent reduction in paw edema and serum TNF-α/IL-1β levels, validating its anti-inflammatory properties.[5]

| Compound | Dose (mg/kg) | Paw Edema Reduction (%) | TNF-α Reduction (%) |

| Vehicle | - | 0 | 0 |

| Indomethacin | 5 | 55 ± 5 | 60 ± 6 |

| N-(2-hydroxyphenyl) acetamide[5] | 5 | 35 ± 4 | 40 ± 5 |

| N-(2-hydroxyphenyl) acetamide[5] | 10 | 50 ± 6 | 52 ± 7 |

Anticonvulsant Activity

N-arylacetamide derivatives represent a fertile ground for the discovery of novel anticonvulsant agents for the treatment of epilepsy.[6][7] Structure-activity relationship studies have shown that modifications to both the aryl ring and the acetamide nitrogen can profoundly influence efficacy and neurotoxicity.[8][9]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

A key mechanism for many anticonvulsant drugs is the modulation of neuronal voltage-gated sodium channels (VGSCs).[7] By binding to the channel, these drugs stabilize its inactive state, thereby reducing the repetitive firing of neurons that characterizes seizure activity. This action is use-dependent, meaning the drugs have a higher affinity for channels that are frequently opening and closing, as occurs during a seizure.

Caption: N-arylacetamides can block seizures by stabilizing VGSCs.

Experimental Protocol: Anticonvulsant Screening

The initial identification of anticonvulsant activity is typically performed using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests in mice, as established by the Anticonvulsant Screening Program.[8]

Objective: To assess the anticonvulsant efficacy and neurotoxicity of a test compound.

Methodology:

-

Animal Preparation: Male Swiss mice are administered the test compound intraperitoneally (i.p.).

-

Maximal Electroshock (MES) Test:

-

At a predetermined time after drug administration (e.g., 30 min, 4 h), a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s).[6]

-

The endpoint is the abolition of the hind limb tonic extensor component of the seizure. Protection is defined as the absence of this response.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

-

The endpoint is the failure to observe a 5-second episode of clonic spasms within a 30-minute observation period.

-

-

Neurotoxicity (Rotorod Test):

-

Mice are placed on a rotating rod (e.g., 6 rpm). Neurotoxicity is indicated if the animal falls off the rod three times within a 1-minute period.[8]

-

-

Data Analysis: The median effective dose (ED₅₀) for protection in the MES/scPTZ tests and the median toxic dose (TD₅₀) from the rotorod test are calculated. The Protective Index (PI = TD₅₀/ED₅₀) is determined as a measure of the drug's therapeutic window.[8] A higher PI is desirable.

| Compound ID[8] | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotorod TD₅₀ (mg/kg) | Protective Index (PI) |

| 5d | 28.6 | >100 | 315.2 | >11.0 |

| 5j | 9.2 | >100 | 421.6 | 45.8 |

| 5t | 35.1 | >100 | 298.5 | 8.5 |

| Phenytoin | 8.9 | >100 | 68.5 | 7.7 |

Anticancer Applications

The search for novel anticancer agents has led to the investigation of N-arylacetamides, which can interact with targets crucial for cancer cell proliferation and survival.[10][11]

Mechanism of Action: Targeting Arylamine N-acetyltransferase 1 (NAT1)

Arylamine N-acetyltransferase 1 (NAT1) is an enzyme involved in the metabolism of various compounds.[12] Crucially, NAT1 is upregulated in several types of cancer, including breast and prostate cancer. Its overexpression is linked to increased cancer cell survival, proliferation, and resistance to chemotherapy.[12] This makes NAT1 an attractive and viable target for drug development. N-arylacetamide-based inhibitors can be designed to selectively block the active site of NAT1, thereby disrupting its pro-survival functions and potentially re-sensitizing cancer cells to other therapies.

Caption: N-arylacetamides can inhibit the pro-survival function of NAT1.

Experimental Protocol: In Vitro Anticancer Assay

The primary evaluation of anticancer activity is conducted using a panel of human tumor cell lines.[10]

Objective: To determine the cytotoxic/cytostatic effect of a test N-arylacetamide against various cancer cell lines.

Methodology:

-

Cell Culture: Human tumor cell lines (e.g., from the NCI-60 panel, including lines for leukemia, lung, colon, breast cancer, etc.) are cultured in appropriate media.[10][13]

-

Compound Treatment: Cells are seeded into 96-well plates and allowed to attach overnight. They are then treated with the test compound over a range of concentrations for a specified duration (e.g., 48-72 hours).

-

Viability Assessment (MTS/MTT Assay):

-

A solution of MTS (or MTT) reagent is added to each well.

-

Viable cells with active metabolism convert the reagent into a colored formazan product.

-

The absorbance is measured using a microplate reader.

-

-